
(2-Chloro-4-ethoxyphenyl)methanol
Overview
Description
(2-Chloro-4-ethoxyphenyl)methanol is an organic compound with the molecular formula C₉H₁₁ClO₂. It is characterized by the presence of a chloro group at the second position and an ethoxy group at the fourth position on a phenyl ring, with a methanol group attached to the phenyl ring.
Mechanism of Action
Target of Action
This compound might interact with various biological targets depending on its chemical structure and properties
Mode of Action
Based on its structural similarity to other phenolic compounds, it might undergo reactions similar to those of epoxides . In such reactions, the compound could interact with its targets, leading to changes in their function .
Biochemical Pathways
Phenolic compounds are known to interfere with various biochemical pathways . They can act as inhibitors in radical polymerization monomers, such as acrylic monomers
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound
Result of Action
Phenolic compounds can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloro-4-ethoxyphenyl)methanol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is hypothesized that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2-Chloro-4-ethoxyphenyl)methanol is not well-established. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-ethoxyphenyl)methanol typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, resulting in the reduction of the aldehyde group to a methanol group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-ethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding ethoxyphenylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products:
Oxidation: 2-Chloro-4-ethoxybenzaldehyde or 2-chloro-4-ethoxybenzoic acid.
Reduction: 2-Chloro-4-ethoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-ethoxyphenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
(3-Chloro-4-ethoxyphenyl)methanol: Similar structure but with the chloro group at the third position.
(2-Chloro-4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: The presence of both electron-withdrawing (chloro) and electron-donating (ethoxy) groups on the phenyl ring provides a balance that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
(2-chloro-4-ethoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPXIEDDYWHZJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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